molecular formula C21H20N4O3S2 B2632168 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 1172952-10-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2632168
CAS RN: 1172952-10-1
M. Wt: 440.54
InChI Key: FUQPPCOQGSCCPS-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Celecoxib Derivatives : These derivatives, including a compound with a structure similar to the requested molecule, were synthesized and characterized for various potential applications. The derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The results indicated promising properties, especially for compound 1a, which showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. This suggests the potential of these compounds, including the requested molecule, in the development of therapeutic agents (Ş. Küçükgüzel et al., 2013).

Biological Activities and Pharmacological Properties

  • Antitumor Activities of Bis-Pyrazolyl-Thiazoles : Compounds incorporating a similar structure to the requested molecule were synthesized and evaluated for their anti-tumor activities, especially against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for several compounds, indicating the potential use of such structures in cancer therapy (S. M. Gomha et al., 2016).

Chemical Interactions and Properties

  • Conformation Differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides : A study on compounds with structural similarities to the requested molecule revealed significant differences in the conformations adopted by these molecules, providing insights into their potential interactions and stability in different media. This information can be crucial for understanding the drug-like properties and behavior of such compounds in biological systems (J. C. Borges et al., 2014).

Synthesis and Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation of Novel Compounds : Compounds with structural components similar to the requested molecule were synthesized and evaluated for their antimicrobial properties. The findings suggest that these compounds, due to their structural features, might be potential candidates for antimicrobial drug development (E. H. El-Sayed et al., 2020).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c26-20(11-16-30(27,28)17-7-2-1-3-8-17)25(15-14-24-13-6-12-22-24)21-23-18-9-4-5-10-19(18)29-21/h1-10,12-13H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQPPCOQGSCCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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